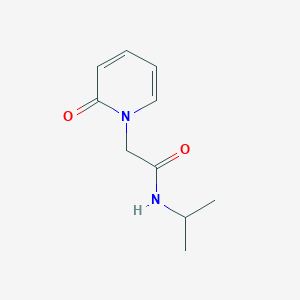
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide, also known as OPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide is not fully understood. However, it is believed that 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). COX is involved in the production of prostaglandins, which are involved in inflammation. AChE is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and Physiological Effects:
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications in various fields. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.
Future Directions
There are several future directions for research on 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use as a pesticide to control pests such as mosquitoes and aphids. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide and to optimize its use in various applications.
Synthesis Methods
The synthesis of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide involves the reaction of 2-acetylpyridine with isopropylamine and acetic anhydride. This reaction results in the formation of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
In agriculture, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have insecticidal properties. It has been studied for its potential use as a pesticide to control pests such as mosquitoes and aphids.
In material science, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis.
properties
IUPAC Name |
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-9(13)7-12-6-4-3-5-10(12)14/h3-6,8H,7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIWDMQNUOMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


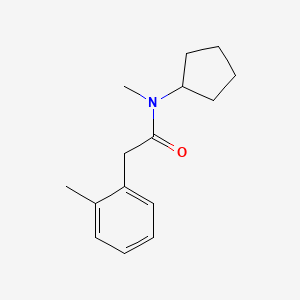
![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
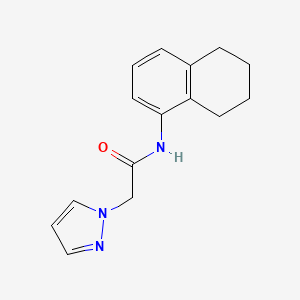

![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
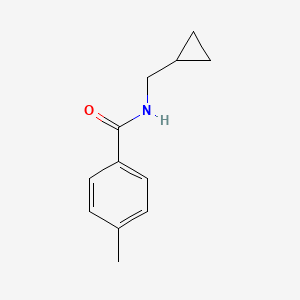
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

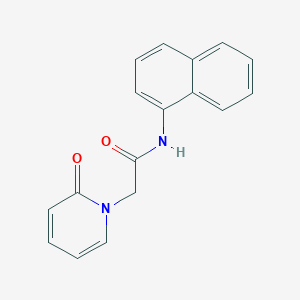
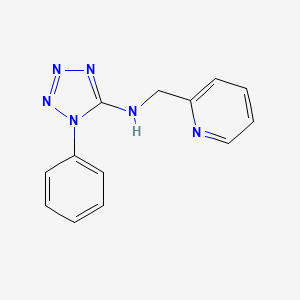
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)